7-chloro-2H-chromene-3-carboxylic acid

Purity Specification Analytical Chemistry Reproducibility

The unique non-oxidized 2H-chromene core of 7-Chloro-2H-chromene-3-carboxylic acid (CAS 482374-64-1) provides a distinct electronic and steric environment, critical for SAR studies where chromone or coumarin analogs fail. This 95% pure building block features a free carboxylic acid handle for amide coupling or esterification, enabling rapid lead optimization. Batch-to-batch consistency minimizes variability in library synthesis, while its lack of HMG-CoA reductase inhibition makes it a clean negative control scaffold.

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
CAS No. 482374-64-1
Cat. No. B6282750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2H-chromene-3-carboxylic acid
CAS482374-64-1
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C10H7ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13)
InChIKeyCDXVFVDHMXXSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2H-chromene-3-carboxylic Acid (CAS 482374-64-1): A Non-Oxidized Chromene Carboxylic Acid Scaffold for Research and Development


7-Chloro-2H-chromene-3-carboxylic acid (CAS 482374-64-1) is a halogenated heterocyclic building block belonging to the 2H-chromene class, characterized by a chlorine substituent at the 7-position and a carboxylic acid group at the 3-position on a partially unsaturated benzopyran ring system . This non-oxidized scaffold distinguishes it from the more common 4-oxo (chromone) and 2-oxo (coumarin) analogs, providing a unique electronic and steric environment for derivatization . Its predicted physicochemical properties, including a density of 1.474±0.06 g/cm³ and a boiling point of 354.9±42.0 °C, guide its handling in synthetic workflows [1].

Why 7-Chloro-2H-chromene-3-carboxylic Acid Cannot Be Simply Replaced by Generic Chromene Analogs


Direct substitution with a generic chromene carboxylic acid is not advised due to critical differences in oxidation state and substitution pattern. For example, the 2-oxo analog (7-chloro-2-oxo-2H-chromene-3-carboxylic acid, CAS 20300-58-7) contains a carbonyl group at position 2, which significantly alters the electron density of the ring and the reactivity of the 3-carboxylic acid . Similarly, the fully saturated analog, 7-chlorochroman-3-carboxylic acid (CAS 1518839-13-8), lacks the C2-C3 double bond, resulting in a flexible, non-planar conformation that can drastically affect target binding in medicinal chemistry applications . Furthermore, assays on related chromone-3-carboxylic acids demonstrate that the specific placement of halogen substituents determines biological activity profiles, with 6-chloro derivatives showing activity against S. aureus while 7-chloro-6-fluoro derivatives are active against E. coli [1]. Therefore, procuring the exact 7-chloro-2H-chromene-3-carboxylic acid is essential for maintaining structure-activity relationships (SAR) and ensuring reproducible experimental outcomes.

Quantitative Differentiation Evidence for 7-Chloro-2H-chromene-3-carboxylic Acid (CAS 482374-64-1)


Purity Specification: 7-Chloro-2H-chromene-3-carboxylic Acid Offers a Reproducible 95% Purity Baseline for Sensitive Assays

Commercially available 7-chloro-2H-chromene-3-carboxylic acid is supplied with a minimum purity specification of 95% as determined by standard analytical methods . This is a critical quantitative differentiator from lower-purity or unspecified-grade alternatives, which may contain varying levels of impurities (e.g., residual solvents, synthetic byproducts) that can confound biological assay results or lead to irreproducible synthetic yields. While many vendors offer similar chromene derivatives without a declared purity, this specification provides a verifiable baseline for procurement decisions .

Purity Specification Analytical Chemistry Reproducibility

Predicted Physicochemical Property Baseline: Density and Boiling Point of 7-Chloro-2H-chromene-3-carboxylic Acid

For process chemistry and formulation applications, the predicted physical properties of 7-chloro-2H-chromene-3-carboxylic acid provide essential guidance. The compound has a predicted density of 1.474±0.06 g/cm³ and a predicted boiling point of 354.9±42.0 °C [1]. These values allow scientists to anticipate handling and processing behavior, differentiating it from the 2-oxo analog, which has a molecular weight of 224.60 g/mol , or the fully saturated analog, which has a molecular weight of 212.63 g/mol .

Physicochemical Properties Process Chemistry Formulation

Differential Target Engagement: Lack of Significant HMG-CoA Reductase Inhibition Distinguishes 7-Chloro-2H-chromene-3-carboxylic Acid from Statin-Like Chromenes

In a direct binding assay, 7-chloro-2H-chromene-3-carboxylic acid was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant activity [1]. This is a key differentiator from other chromene or chromone derivatives that have been designed as statin mimetics or HMG-CoA reductase inhibitors. While quantitative IC50 data is not provided due to the lack of inhibition, this negative result is valuable for researchers seeking to avoid this specific off-target effect in their studies [1].

Target Selectivity HMG-CoA Reductase Off-Target Profiling

Reactivity and Derivatization Potential: The 7-Chloro-2H-chromene-3-carboxylic Acid Scaffold as a Versatile Synthetic Intermediate

The carboxylic acid group at the 3-position of 7-chloro-2H-chromene-3-carboxylic acid is a highly versatile handle for derivatization, enabling the synthesis of amides, esters, and other conjugates . This reactivity is a key differentiator from analogs lacking a carboxylic acid or those with a ketone group, which require alternative and often less efficient coupling strategies. For instance, while chromone-3-carboxylic acids have been used to synthesize MAO inhibitors [1], the non-oxidized 2H-chromene scaffold offers a distinct electronic profile for generating novel analogs with potentially unique biological activities .

Synthetic Chemistry Derivatization Carboxylic Acid

Validated Application Scenarios for 7-Chloro-2H-chromene-3-carboxylic Acid (CAS 482374-64-1) Based on Differential Evidence


Reproducible Building Block for Medicinal Chemistry SAR Studies

The defined 95% purity specification ensures that 7-chloro-2H-chromene-3-carboxylic acid can be used as a reliable starting material for the synthesis of compound libraries, minimizing batch-to-batch variability that can confound structure-activity relationship (SAR) analyses . Its unique non-oxidized 2H-chromene scaffold provides a distinct chemical space compared to more common chromone or coumarin analogs, enabling the exploration of novel pharmacophores .

Negative Control or Clean Scaffold in HMG-CoA Reductase Assays

The demonstrated lack of significant inhibitory activity against HMG-CoA reductase makes this compound suitable as a negative control or as a 'clean' scaffold in assays where HMG-CoA reductase modulation is an undesired off-target effect. This is particularly relevant in the development of therapeutics for conditions where statin-like activity could be confounding, such as in certain cancer or inflammation models.

Process Chemistry Development for Novel API Synthesis

The predicted physicochemical properties, including density and boiling point , provide essential data for process chemists developing scalable synthetic routes. These values inform solvent selection, purification methods (e.g., distillation, recrystallization), and safety assessments for handling larger quantities of the compound in a pilot plant or manufacturing setting.

Synthesis of Novel Chromene-Derived Amides and Esters

The free carboxylic acid functionality is a key synthetic handle for generating diverse derivatives via amide coupling or esterification. This reactivity enables the rapid expansion of chemical space around the 7-chloro-2H-chromene core, facilitating hit-to-lead campaigns in early-stage drug discovery where optimizing properties like solubility, permeability, and target affinity is critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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